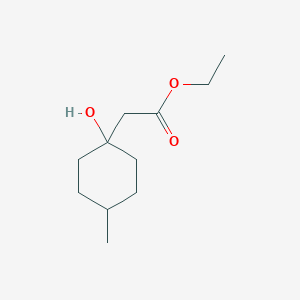
Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings . This particular compound is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxy group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate can be synthesized through the esterification of 2-(1-hydroxy-4-methylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or ethers.
Scientific Research Applications
Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings.
Ethyl propionate: Another ester with a sweet smell, used in perfumes.
Uniqueness
Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate stands out due to its cyclohexyl ring structure, which imparts unique chemical properties and reactivity compared to simpler esters. This structural complexity allows for a broader range of applications and interactions in both chemical and biological systems .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-3-14-10(12)8-11(13)6-4-9(2)5-7-11/h9,13H,3-8H2,1-2H3 |
InChI Key |
RLYKHMZNRGILCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















